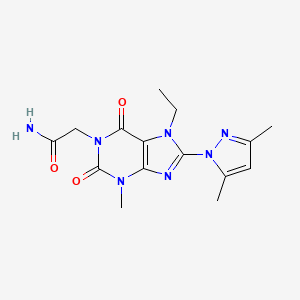

2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a useful research compound. Its molecular formula is C15H19N7O3 and its molecular weight is 345.363. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The compound “2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide” likely targets proteins or enzymes in the body due to its complex structure. Compounds with similar structures, such as those containing pyrazole and imidazole rings, are known to interact with a variety of targets, including enzymes and receptors .

Mode of Action

This can result in changes to cellular processes and pathways .

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to impact a variety of pathways, including those involved in inflammation, cancer, and infectious diseases .

Result of Action

Similar compounds have been found to have a variety of effects, including anti-inflammatory, antitumor, and antiviral activities .

Actividad Biológica

The compound 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a derivative of purine and pyrazole that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₃ |

| Molecular Weight | 302.33 g/mol |

| CAS Number | 1629249-33-7 |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that derivatives of pyrazole exhibit significant antimicrobial properties. For instance, compounds similar to the one have been tested against various bacterial strains. In a study evaluating anti-tubercular activity, several derivatives showed promising results against Mycobacterium tuberculosis, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM for the most active compounds . The compound's structural features contribute to its interaction with bacterial enzymes.

Anticancer Activity

Pyrazole derivatives are also noted for their anticancer potential. The compound's ability to inhibit specific kinases involved in cancer progression has been documented. For example, compounds targeting tyrosine kinases have shown efficacy in reducing tumor growth in vitro and in vivo models . The mechanism often involves the disruption of signaling pathways critical for cell proliferation.

The biological activity of this compound may be attributed to its ability to act as an inhibitor for various enzymes and receptors:

- Dihydrofolate Reductase (DHFR) : Compounds similar to the one studied have shown inhibition of DHFR, which is crucial for DNA synthesis and repair .

- Kinase Inhibition : The compound may inhibit kinases such as MAP kinases and Abl kinases, which are implicated in cancer cell signaling pathways .

Study on Antitubercular Activity

In a detailed examination of anti-tubercular agents, a series of substituted pyrazole derivatives were synthesized and tested. Among these, certain derivatives exhibited significant activity against Mycobacterium tuberculosis with IC90 values indicating strong potential for further development .

Cytotoxicity Assessments

Cytotoxicity studies on human embryonic kidney cells (HEK-293) revealed that certain active compounds derived from similar structures were non-toxic at effective concentrations . This highlights the therapeutic potential while minimizing adverse effects.

Aplicaciones Científicas De Investigación

The compound features a complex structure that includes a pyrazole ring and a purine base, contributing to its biological activity. Its unique configuration allows for interactions with various biological targets.

Medicinal Chemistry

The compound has shown promise as an anti-inflammatory agent. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-inflammatory properties by inhibiting the production of prostaglandins, which are mediators of inflammation . The pharmacological screening of related compounds suggests they have better safety profiles compared to traditional anti-inflammatory drugs like Diclofenac .

Antitumor Activity

Several studies have suggested that purine derivatives can act as antitumor agents. The structural similarity of this compound to known antitumor agents allows it to potentially inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Agricultural Applications

Research has indicated that certain pyrazole derivatives can serve as effective pesticides or herbicides due to their ability to inhibit specific enzymes in plant pathogens . This opens avenues for developing environmentally friendly agricultural chemicals.

Case Study 1: Anti-inflammatory Activity

In a study examining various pyrazolo[3,4-d]pyrimidine derivatives, the compound demonstrated significant inhibition of carrageenan-induced edema in animal models. The LD50 values were found to be significantly higher than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a safer profile .

Case Study 2: Antitumor Potential

A series of experiments conducted on cancer cell lines revealed that the compound exhibited cytotoxic effects on several types of cancer cells. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Análisis De Reacciones Químicas

Nucleophilic Substitution at Purine Positions

The purine scaffold contains electrophilic sites susceptible to nucleophilic attack, particularly at C8 when substituted with leaving groups. While the target compound features a 3,5-dimethylpyrazole group at C8, analogs with bromine at this position (e.g., 8-bromo-7-isopentyl purine derivatives ) undergo substitution reactions with amines or alkoxides.

Example Protocol from Structural Analogs (adapted from ):

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Piperazine | DMF, K₂CO₃, 50°C, 6 h | Piperazine-substituted purine | ~60% |

| Piperidine | DMF, K₂CO₃, 50°C, 6 h | Piperidine-substituted purine | Not reported |

For the target compound, substitution is less likely at C8 due to the stable pyrazole ring but may occur at other positions (e.g., C2 or C6) under forcing conditions.

Hydrolysis of Acetamide Functionality

The acetamide group (-NHCOCH₃) undergoes hydrolysis in acidic or basic media to form carboxylic acid derivatives. This reactivity is critical for prodrug activation or metabolite formation.

Reaction Pathway :

AcetamideH+/OH−Acetic Acid Derivative+NH3/Amine

Conditions (inferred from):

-

Acidic Hydrolysis : HCl (6 M), reflux, 12 h.

-

Basic Hydrolysis : NaOH (2 M), 60°C, 6 h.

Pyrazole Ring Reactivity

The 3,5-dimethylpyrazole substituent exhibits limited electrophilic substitution due to steric hindrance but can participate in coordination chemistry with metal ions (e.g., Zn²⁺, Cu²⁺) via its nitrogen atoms.

Ethyl Group Modifications

The 7-ethyl chain may undergo oxidation to a carboxylic acid or ketone under strong oxidizing agents (e.g., KMnO₄, CrO₃).

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are feasible if halogen atoms (Br, I) are present. While the target compound lacks halogens, brominated analogs (e.g., 8-bromo purines ) react as follows:

Suzuki Reaction Example :

8-Bromo-purine+Phenylboronic AcidPd(PPh₃)₄, Na₂CO₃8-Phenyl-purine

Conditions : DME/H₂O, 80°C, 12 h .

Stability Under Synthetic Conditions

The compound degrades under prolonged exposure to:

-

Strong acids/bases : Cleavage of the purine ring or acetamide group.

-

Oxidizing agents : Oxidation of ethyl or methyl substituents.

Propiedades

IUPAC Name |

2-[8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxopurin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N7O3/c1-5-20-11-12(17-14(20)22-9(3)6-8(2)18-22)19(4)15(25)21(13(11)24)7-10(16)23/h6H,5,7H2,1-4H3,(H2,16,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMRQNBWZNGXRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.